molecular formula C7H4Br2O2 B104997 2,5-Dibromobenzoic acid CAS No. 610-71-9

2,5-Dibromobenzoic acid

Cat. No.: B104997
CAS No.: 610-71-9
M. Wt: 279.91 g/mol
InChI Key: SQQKOTVDGCJJKI-UHFFFAOYSA-N
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Description

2,5-Dibromobenzoic acid is an organic compound with the molecular formula C₇H₄Br₂O₂. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its crystalline structure and is used in various chemical syntheses and industrial applications .

Scientific Research Applications

2,5-Dibromobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of dyes, pigments, and polymers.

Safety and Hazards

2,5-Dibromobenzoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Relevant Papers

There are several papers that discuss this compound. For example, one paper discusses the electrochemical hydrodebromination mechanism of this compound on an Ag electrode . Another paper discusses the synthesis, structural, and computational characterization of 2-amino-3,5-dibromobenzoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzoic acid can be synthesized through several methods. One common method involves the bromination of benzoic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2,4-Dibromobenzoic Acid: Similar structure but with bromine atoms at the 2nd and 4th positions.

    3,5-Dibromobenzoic Acid: Bromine atoms are at the 3rd and 5th positions.

    2,6-Dibromobenzoic Acid: Bromine atoms are at the 2nd and 6th positions.

Uniqueness: 2,5-Dibromobenzoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in synthesizing certain organic compounds that require specific substitution patterns .

Properties

IUPAC Name

2,5-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQKOTVDGCJJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209862
Record name Benzoic acid, 2,5-dibromo-
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Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-71-9
Record name 2,5-Dibromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-71-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,5-dibromo-
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Record name 610-71-9
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Record name Benzoic acid, 2,5-dibromo-
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Record name 2,5-dibromobenzoic acid
Source European Chemicals Agency (ECHA)
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Record name BENZOIC ACID, 2,5-DIBROMO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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